
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopropyl group, a methoxy group, and a trifluoromethyl group attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. The cyclopropyl group can introduce steric effects that modulate the compound’s interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.
3-(trifluoromethyl)aniline: Similar structure but lacks both the methoxy and cyclopropyl groups.
Uniqueness
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the combination of the cyclopropyl, methoxy, and trifluoromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
N-cyclopropyl-3-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-10-4-2-3-9(7-10)15(8-5-6-8)11(12,13)14/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
JQSTUWOIIBIOFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N(C2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
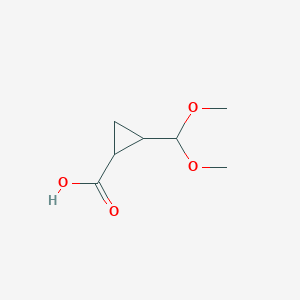
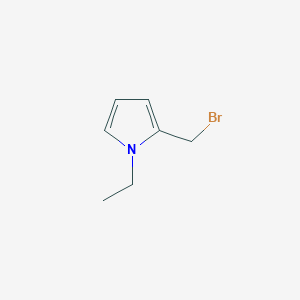

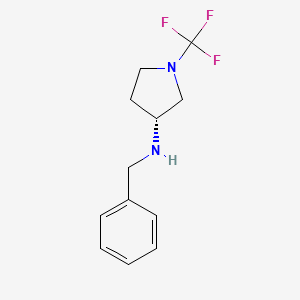
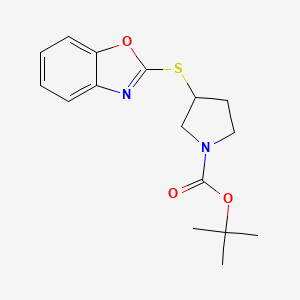
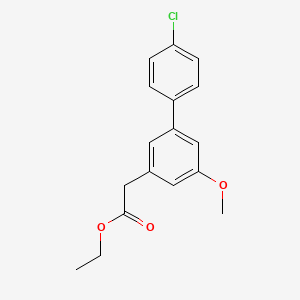

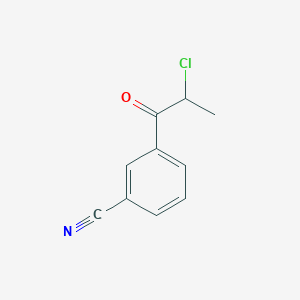
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)



